N-(benzo[d][1,3]dioxol-5-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is a synthetic small molecule characterized by a benzodioxole core linked to an acetamide scaffold. The hydrochloride salt form improves solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S.ClH/c1-22(11-19(23)21-14-5-6-16-17(9-14)27-12-26-16)28(24,25)18-4-2-3-13-10-20-8-7-15(13)18;/h2-10H,11-12H2,1H3,(H,21,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVONPPCGVNYSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₄N₂O₅S
- Molecular Weight : 358.38 g/mol
- CAS Number : 921922-89-6
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often utilize coupling reactions between benzo[d][1,3]dioxole derivatives and isoquinoline sulfonamides under controlled conditions to yield the desired product.
Biological Activity
The biological activity of this compound has been evaluated across various studies, focusing primarily on its antibacterial and anticancer properties.
Antibacterial Activity
Several studies have demonstrated the antibacterial efficacy of related compounds against various Gram-positive and Gram-negative bacteria. For instance, a comparison study showed that derivatives similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide exhibited significant zones of inhibition against:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
| Compound | Zone of Inhibition (mm) | Gram-positive | Gram-negative |
|---|---|---|---|
| Compound 8 | 27 | 19 | 22 |
| Compound 9 | 18 | 16 | 15 |
| Compound 10 | 19 | 18 | 14 |
| Ciprofloxacin | 19 | 18 | 16 |
These results indicate that certain derivatives possess superior antibacterial properties compared to standard antibiotics like Ciprofloxacin .
Anticancer Activity
The compound's structure suggests potential anticancer activity. Research indicates that compounds with benzo[d][1,3]dioxole moieties often exhibit cytotoxic effects against various cancer cell lines. For example, a study reported that benzo[d][1,3]dioxole derivatives showed potent activities against breast and colon cancer cell lines by inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways involved in cancer progression.
The mechanisms underlying the biological activities of this compound may include:
- Inhibition of DNA Synthesis : Compounds may interfere with DNA replication processes in bacterial cells.
- Apoptosis Induction : In cancer cells, the compound may trigger programmed cell death through mitochondrial pathways.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes crucial for bacterial survival or cancer cell metabolism.
Case Studies and Research Findings
- Antibacterial Efficacy Study : A study evaluated the antibacterial properties of a series of sulfonamide derivatives against common pathogens. The results indicated that certain compounds exhibited higher efficacy than traditional antibiotics .
- Cytotoxicity Assay : In vitro assays conducted on cancer cell lines demonstrated that derivatives containing the benzo[d][1,3]dioxole structure significantly reduced cell viability in a dose-dependent manner, suggesting their potential as therapeutic agents in oncology.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its structural components that may interact with biological targets:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis .
- Antimicrobial Properties : Research indicates that sulfonamides can possess antimicrobial activity. Compounds with similar frameworks have shown effectiveness against bacterial strains, making this compound a candidate for further exploration in antibiotic development .
Neuroscience
The isoquinoline structure is associated with neuroactive properties:
- Neuroprotective Effects : Isoquinolines have been studied for their neuroprotective effects in models of neurodegenerative diseases. The presence of the benzo[d][1,3]dioxole moiety may enhance these effects by modulating neurotransmitter systems or reducing oxidative stress .
- Potential as Antidepressants : Some derivatives of isoquinolines are being explored for their antidepressant-like effects in animal models. This compound could be evaluated for similar applications due to its structural similarities to known antidepressants .
Pharmacology
The pharmacological profile of this compound is under investigation:
- Enzyme Inhibition Studies : The sulfonamide group suggests potential as an enzyme inhibitor. Studies on related compounds indicate they may inhibit enzymes involved in metabolic pathways, which could have implications for drug design targeting metabolic disorders .
- Bioavailability and Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug candidate. Research into similar compounds has provided insights into optimizing these parameters .
Case Studies and Research Findings
Several studies have explored the bioactivity of compounds related to N-(benzo[d][1,3]dioxol-5-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride:
Comparison with Similar Compounds
Core Structural Similarities
Key Structural Differences
Reaction Conditions and Yields
- Target Compound : Likely involves sulfonamidation of an acetamide intermediate under anhydrous conditions, similar to K-16 (62% yield via column chromatography) .
- C26/SW-C165 () : Synthesized via nucleophilic substitution (bromothiophene/bromobenzyl groups), with yields dependent on purification methods (e.g., recrystallization) .
- ASN90 () : Utilizes piperazine coupling and thiadiazole formation, requiring stringent temperature control .
Key Challenges
- Steric Hindrance: The isoquinoline group in the target compound may complicate sulfonamide coupling, necessitating optimized catalysts.
- Purification : Hydrophilic hydrochloride salt requires polar solvents, contrasting with hydrophobic analogs like 27 () purified via silica gel .
Physicochemical Properties
Q & A
Q. Basic Research Focus
- Storage : Store the hydrochloride salt in desiccators with silica gel at –20°C to prevent hydrolysis .
- Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .
- Formulation : For in vivo studies, use lyophilized forms reconstituted in DMSO/PBS (≤0.1% DMSO final concentration) .
What computational tools support SAR studies for this compound?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to model interactions with Hsp90’s ATP-binding domain (PDB: 1UYC) .
- QSAR Modeling : Train models on analogues (e.g., 29a, 29b ) to predict neurogenic activity based on logP and polar surface area.
- MD Simulations : Simulate binding dynamics over 100 ns to assess sulfonamide-isoquinoline conformational flexibility .
How can researchers optimize yield in large-scale synthesis?
Q. Advanced Research Focus
Catalyst Screening : Test Pd/C or Pd(OAc)2 for Suzuki-Miyaura couplings (e.g., bromobenzo[d][1,3]dioxole intermediates) .
Flow Chemistry : Implement continuous-flow reactors for high-throughput sulfonamide coupling .
Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
